molecular formula C9H7N3O B12571537 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole CAS No. 334011-05-1

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole

Katalognummer: B12571537
CAS-Nummer: 334011-05-1
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: HSZSTPWSMSLOKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxadiazine ring with a benzimidazole ring. This unique structure imparts the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones in the presence of oxidizing agents. For instance, a common method includes reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . This reaction yields the desired benzimidazole derivatives with high efficiency and yield.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas with palladium on carbon for reduction, and various halides for substitution reactions. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s ability to interact with DNA and proteins also contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole is unique due to its fused oxadiazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Eigenschaften

CAS-Nummer

334011-05-1

Molekularformel

C9H7N3O

Molekulargewicht

173.17 g/mol

IUPAC-Name

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole

InChI

InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-12(8)5-10-6-13-9/h1-5H,6H2

InChI-Schlüssel

HSZSTPWSMSLOKY-UHFFFAOYSA-N

Kanonische SMILES

C1N=CN2C3=CC=CC=C3N=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.